molecular formula C9H9N3 B1207529 4-Methylquinazolin-2-amine CAS No. 6141-02-2

4-Methylquinazolin-2-amine

Cat. No.: B1207529
CAS No.: 6141-02-2
M. Wt: 159.19 g/mol
InChI Key: RWDYNDCLJPWKJU-UHFFFAOYSA-N
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Description

4-Methylquinazolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H9N3. It is a derivative of quinazoline, which consists of a benzene ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological and pharmaceutical properties .

Biochemical Analysis

Biochemical Properties

4-Methylquinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme α-glucosidase, where this compound acts as an inhibitor, reducing the enzyme’s activity . This inhibition can affect carbohydrate metabolism and has potential implications for managing conditions like diabetes. Additionally, this compound has been shown to interact with bacterial quorum sensing regulators, inhibiting biofilm formation and reducing bacterial virulence .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential anticancer agent . The compound also affects cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating these pathways, this compound can influence gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to α-glucosidase results in enzyme inhibition, which affects glucose metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, where it is modified to increase its hydrophilicity and facilitate excretion . These metabolic pathways can influence the compound’s activity and duration of action, affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to its site of action, influencing its efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazolin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with N-benzyl cyanamides under acid-mediated conditions. This [4+2] annulation reaction is facilitated by hydrochloric acid, resulting in the formation of 2-aminoquinazoline derivatives . Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides in the presence of methanesulfonic acid (MsOH) as an additive in hexafluoroisopropanol (HFIP) at 90°C .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazolinone derivatives, which possess significant biological activities .

Properties

IUPAC Name

4-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYNDCLJPWKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296593
Record name 4-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-02-2
Record name NSC110275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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